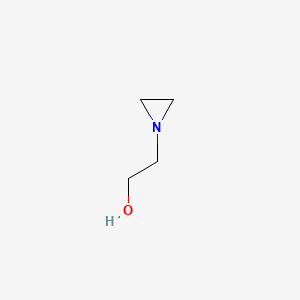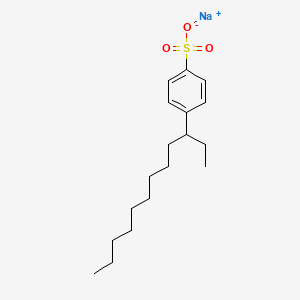
2-Iodocinnamic acid
Descripción general
Descripción
2-Iodocinnamic acid is a compound with the molecular formula C9H7IO2 and a molecular weight of 274.0552 . It is also known by its IUPAC name (E)-3-(2-iodophenyl)prop-2-enoic acid.
Synthesis Analysis
The synthesis of 2-Iodocinnamic acid or similar compounds often involves oxidation reactions . For instance, 2-Iodoxybenzoic acid is known to be an effective oxidant for functional group transformations . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is used as a starting material .Molecular Structure Analysis
The molecular structure of 2-Iodocinnamic acid can be represented in 2D or 3D formats . The compound consists of an iodine atom attached to a phenyl group, which is further connected to a prop-2-enoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodocinnamic acid include a molecular weight of 274.0552 and a solid-state enthalpy of formation of -292.3 kJ/mol . The enthalpy of combustion of the solid at standard conditions is -4081 kJ/mol .Aplicaciones Científicas De Investigación
Antioxidant and Biological Activities
Studies on hydroxycinnamic acids, including derivatives similar to 2-Iodocinnamic acid, highlight their significant antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and anti-arthritic activities. These compounds serve as precursors for other phenolic compounds, existing either in free or conjugated forms in plants. Their conjugation has been found to enhance biological activities, suggesting potential applications in the development of nutraceuticals and pharmaceuticals aimed at managing various diseases. The high biological activity but low absorption of these conjugates poses an interesting area for further research (Pei et al., 2016).
Cosmeceutical Significance
Hydroxycinnamic acids and their derivatives demonstrate considerable potential as cosmeceutical ingredients due to their multifunctional properties. These include antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. Their application in cosmetic formulations could combat aging, inflammation, and hyperpigmentation, although their poor stability poses challenges for their use. Microencapsulation techniques have been employed to enhance their stability and efficacy in topical applications (Taofiq et al., 2017).
Biosensor Development
Hydroxycinnamic acids have been the focus of developing enzymatic biosensors for detecting these compounds in various samples, such as wine and tea. These biosensors offer a promising, low-cost technology for monitoring biologically important phenolic compounds, highlighting the importance of hydroxycinnamic acids for human health and the potential for their use in the food and cosmetics industries (Bounegru & Apetrei, 2021).
Analytical Chemistry and Environmental Applications
In analytical and environmental contexts, methods for the detection and removal of iodine species from waste streams of nuclear power and reprocessing plants emphasize the role of solid sorbents. Such research may indirectly relate to the chemistry of iodinated compounds like 2-Iodocinnamic acid, providing insights into handling and mitigating potential environmental impacts associated with iodine and its compounds (Holladay, 1979).
Safety and Hazards
When handling 2-Iodocinnamic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
(E)-3-(2-iodophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFNNJYIXFMFS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodocinnamic acid | |
CAS RN |
1643-34-1, 90276-19-0 | |
| Record name | 2-Iodocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2-iodophenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090276190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(2-iodophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



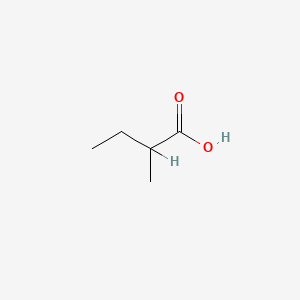
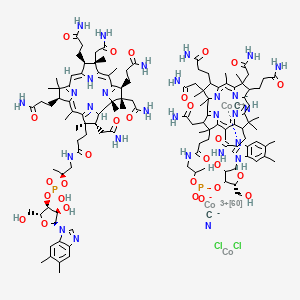


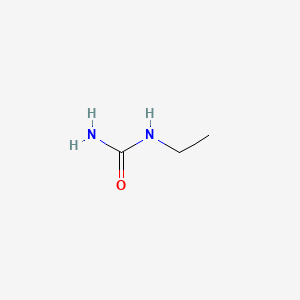




![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)
